

# FR-188582: A Technical Overview of a Selective COX-2 Inhibitor

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## Compound of Interest

Compound Name: FR-188582

Cat. No.: B1674015

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of **FR-188582**, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from publicly available scientific literature and patent filings, offering a technical guide for research and drug development professionals interested in the compound's discovery, mechanism of action, and pharmacological profile.

## Discovery and Development

**FR-188582** was discovered and developed by Fujisawa Pharmaceutical Co., Ltd., which later became part of Astellas Pharma. The compound emerged from research efforts to identify novel anti-inflammatory agents with an improved safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The key innovation behind **FR-188582** lies in its high selectivity for the COX-2 enzyme over COX-1, which is associated with a reduction in gastrointestinal side effects.

## Physicochemical Properties

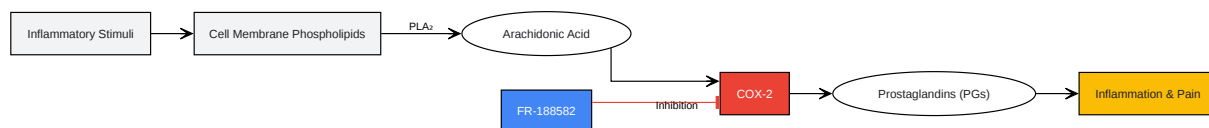
The fundamental physicochemical characteristics of **FR-188582** are summarized in the table below, providing essential data for its handling and formulation.

Property	Value	Source
IUPAC Name	3-Chloro-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole	[1]
CAS Number	189699-82-9	[2]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub> S	[2]
Molecular Weight	332.8 g/mol	[2]
Appearance	Solid	[2]

## Mechanism of Action: Selective COX-2 Inhibition

**FR-188582** exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme involved in housekeeping functions, including the protection of the gastric mucosa. By selectively targeting COX-2, **FR-188582** reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[3][4]

The signaling pathway affected by **FR-188582** is depicted in the diagram below.



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Caption: Inhibition of the COX-2 pathway by **FR-188582**.

## Pharmacological Data

## In Vitro Potency and Selectivity

**FR-188582** demonstrates high potency for COX-2 with a significant selectivity margin over COX-1. This selectivity is a key determinant of its potentially favorable gastrointestinal safety profile.

Parameter	Value	Description	Source
IC <sub>50</sub>	17 nM	Half-maximal inhibitory concentration against human recombinant COX-2.	[3][4]
Selectivity Ratio	>6000-fold	Ratio of IC <sub>50</sub> for COX-1 versus COX-2 in prostaglandin E <sub>2</sub> formation assays.	[5]

## In Vivo Efficacy

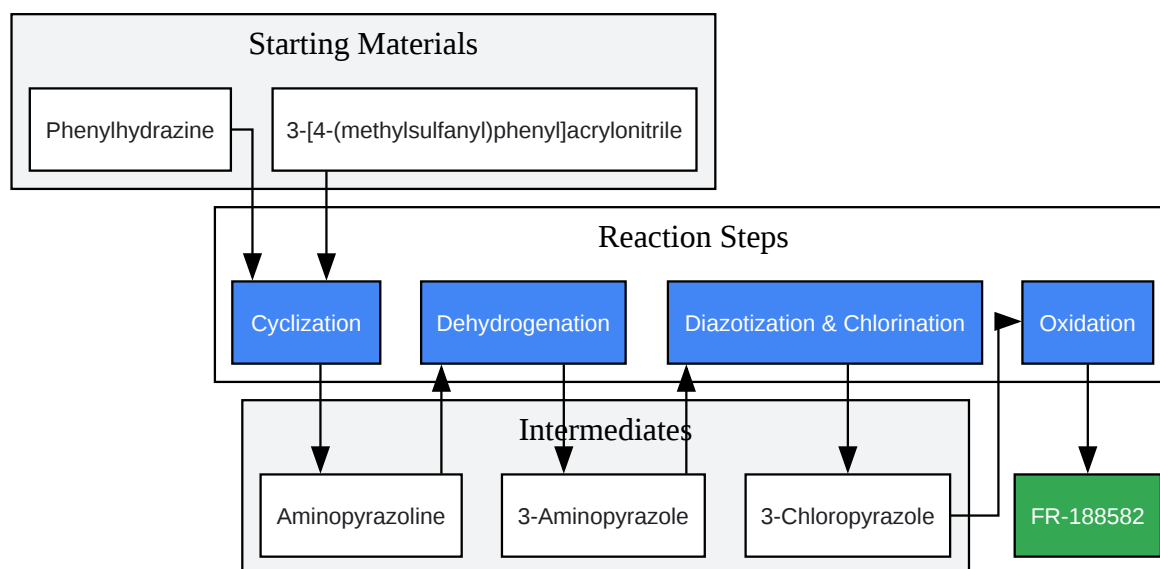
Preclinical studies in animal models of inflammation have confirmed the anti-inflammatory activity of **FR-188582**.

Model	Parameter	Value (95% C.L.)	Comparison	Source
Adjuvant-induced Arthritis (Rat)	ED <sub>50</sub> (injected paw)	0.074 (0.00021-0.53) mg/kg	Three-fold more potent than Indomethacin (ED <sub>50</sub> = 0.24 mg/kg).	[5]
Adjuvant-induced Arthritis (Rat)	ED <sub>50</sub> (uninjected paw)	0.063 (0.0039-0.31) mg/kg	More potent than Indomethacin (ED <sub>50</sub> = 0.20 mg/kg).	[5]

# Synthesis and Experimental Protocols

## Chemical Synthesis

The synthesis of **FR-188582**, as described in the patent literature (EP 0856000, WO 9713755), involves a multi-step process. A generalized workflow is presented below.



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Caption: Generalized synthetic workflow for **FR-188582**.

Protocol:

- **Cyclization:** Phenylhydrazine is reacted with 3-[4-(methylsulfanyl)phenyl]acrylonitrile in the presence of sodium ethoxide in refluxing ethanol to yield the corresponding aminopyrazoline.
- **Dehydrogenation:** The aminopyrazoline intermediate is dehydrogenated using manganese dioxide in dichloromethane to form the 3-aminopyrazole.
- **Diazotization and Chlorination:** The 3-aminopyrazole is subjected to diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride to afford the 3-chloropyrazole derivative.

- Oxidation: The final step involves the oxidation of the sulfide to the sulfone using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield **FR-188582**.

## In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency ( $IC_{50}$ ) of **FR-188582** on COX-1 and COX-2.

Methodology (Recombinant Human Enzyme Assay):

- Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
- Incubation: The test compound (**FR-188582**) at various concentrations is pre-incubated with the respective enzyme in a suitable buffer system.
- Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
- Prostaglandin Measurement: The amount of prostaglandin  $E_2$  ( $PGE_2$ ) produced is quantified using a specific immunoassay (e.g., ELISA).
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The  $IC_{50}$  value is determined by non-linear regression analysis of the concentration-response curve.

## In Vivo Adjuvant-Induced Arthritis Model in Rats

Objective: To evaluate the anti-inflammatory efficacy ( $ED_{50}$ ) of **FR-188582** in a chronic model of inflammation.

Methodology:

- Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete adjuvant into one hind paw.
- Dosing: **FR-188582** is administered orally at various doses to groups of arthritic rats, typically starting after the establishment of arthritis.
- Paw Volume Measurement: The volume of both the injected and non-injected hind paws is measured at specified time points using a plethysmometer to assess edema.

- Data Analysis: The percentage reduction in paw edema is calculated for each dose group compared to a vehicle-treated control group. The ED<sub>50</sub> value, the dose required to produce a 50% reduction in edema, is calculated using regression analysis.[5]

## Conclusion

**FR-188582** is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammation. Its discovery by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) contributed to the development of a new class of anti-inflammatory agents with a potentially improved safety profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and professionals in the field of drug discovery and development.

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